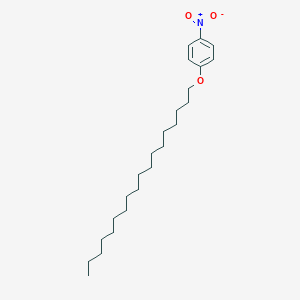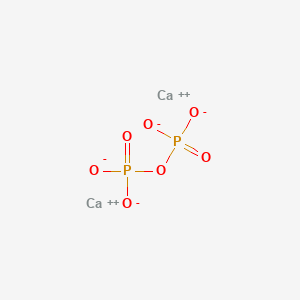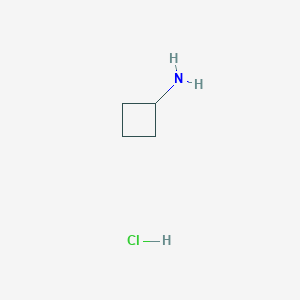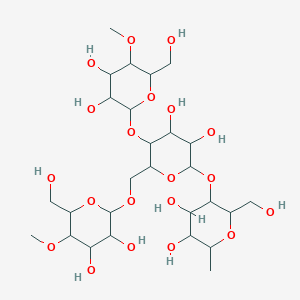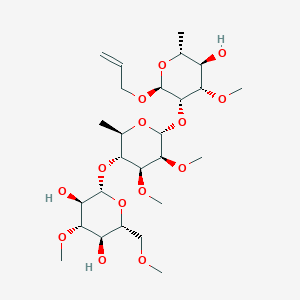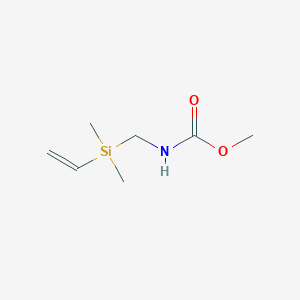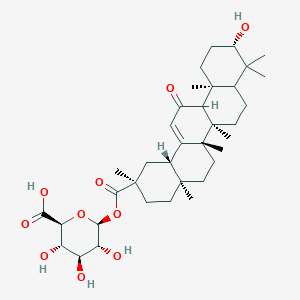
Glycyrrhetyl 30-monoglucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyrrhetyl 30-monoglucuronide (GMG) is a natural compound that is found in the licorice root. It has been extensively studied for its medicinal properties and has been found to have a wide range of potential applications in the field of medicine. GMG is a glucuronide conjugate of glycyrrhetinic acid, which is a triterpenoid compound found in licorice.
Mécanisme D'action
The mechanism of action of Glycyrrhetyl 30-monoglucuronide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Glycyrrhetyl 30-monoglucuronide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that is involved in the regulation of genes involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
Glycyrrhetyl 30-monoglucuronide has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-viral, and anti-tumor properties. Glycyrrhetyl 30-monoglucuronide has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to inhibit the replication of the hepatitis B virus and the herpes simplex virus. Glycyrrhetyl 30-monoglucuronide has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and liver cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Glycyrrhetyl 30-monoglucuronide in lab experiments is that it is a natural compound that is found in the licorice root. This makes it a safe and non-toxic compound to use in experiments. However, one of the limitations of using Glycyrrhetyl 30-monoglucuronide in lab experiments is that its synthesis is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are many future directions for the study of Glycyrrhetyl 30-monoglucuronide. One area of research is the development of new drugs that are based on Glycyrrhetyl 30-monoglucuronide. Another area of research is the study of the mechanism of action of Glycyrrhetyl 30-monoglucuronide. It is also important to study the potential side effects of Glycyrrhetyl 30-monoglucuronide and to determine the optimal dosage for its use in medicine. Finally, it is important to study the potential applications of Glycyrrhetyl 30-monoglucuronide in the treatment of various diseases, such as cancer and viral infections.
Conclusion:
In conclusion, Glycyrrhetyl 30-monoglucuronide is a natural compound that is found in the licorice root. It has been extensively studied for its potential applications in the field of medicine. Glycyrrhetyl 30-monoglucuronide has been found to have anti-inflammatory, anti-viral, and anti-tumor properties. Its synthesis is a complex process that requires specialized equipment and expertise. There are many future directions for the study of Glycyrrhetyl 30-monoglucuronide, including the development of new drugs and the study of its mechanism of action.
Méthodes De Synthèse
The synthesis of Glycyrrhetyl 30-monoglucuronide involves the glucuronidation of glycyrrhetinic acid using glucuronic acid. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are enzymes that are present in the liver and other tissues. The reaction takes place in two steps, with the first step involving the formation of a glucuronide intermediate, which is then converted to Glycyrrhetyl 30-monoglucuronide in the second step. The synthesis of Glycyrrhetyl 30-monoglucuronide is a complex process and requires specialized equipment and expertise.
Applications De Recherche Scientifique
Glycyrrhetyl 30-monoglucuronide has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-viral, and anti-tumor properties. Glycyrrhetyl 30-monoglucuronide has been shown to inhibit the replication of the hepatitis B virus and the herpes simplex virus. It has also been found to have anti-cancer properties and has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and liver cancer.
Propriétés
Numéro CAS |
111510-20-4 |
|---|---|
Nom du produit |
Glycyrrhetyl 30-monoglucuronide |
Formule moléculaire |
C36H54O10 |
Poids moléculaire |
646.8 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H54O10/c1-31(2)21-8-11-36(7)27(34(21,5)10-9-22(31)38)20(37)16-18-19-17-33(4,13-12-32(19,3)14-15-35(18,36)6)30(44)46-29-25(41)23(39)24(40)26(45-29)28(42)43/h16,19,21-27,29,38-41H,8-15,17H2,1-7H3,(H,42,43)/t19-,21?,22+,23+,24+,25-,26+,27?,29+,32-,33-,34+,35-,36-/m1/s1 |
Clé InChI |
PCQOITPWNKCXLU-KFRHEUMDSA-N |
SMILES isomérique |
C[C@]12CC[C@@](C[C@@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C)C |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C)C |
Synonymes |
1-(18 beta-glycyrrhet-30-yl)glucopyranuronic acid glycyrrhetyl 30-monoglucuronide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



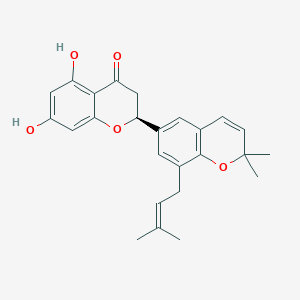
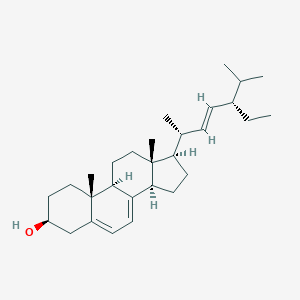
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)


![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)
